(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

Catalog No.
S1768824
CAS No.
254101-11-6
M.F
C17H25NO5
M. Wt
323,38 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amin...

CAS Number

254101-11-6

Product Name

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

IUPAC Name

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid

Molecular Formula

C17H25NO5

Molecular Weight

323,38 g/mole

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m1/s1

InChI Key

FYZBABHQLFFCHH-TZMCWYRMSA-N

SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Synonyms

254101-11-6;Boc-beta-Homothr(Bzl)-OH;(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoicacid;Boc-O-benzyl-L-beta-homothreonine;(3R,4R)-4-Benzyloxy-3-(Boc-amino)pentanoicacid;Boc-L-beta-homothreonine(OBzl);(3R,4R)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]pentanoicacid;14976_ALDRICH;AC1MC577;BOC-L-BETA-HOMOTHREONINE;SCHEMBL16931255;14976_FLUKA;MolPort-003-926-604;ZINC2386865;2064AB;AKOS015900664;AJ-35395;AK114803;KB-207533;I14-15627;N-beta-(tert-Butyloxycarbonyl)-o-benzyl-L-homothreonine;(3R,4R)-3-[(tert-Butyloxycarbonyl)amino]-4-(benzyloxy)valericacid;(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoicacid

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Potential Applications

  • Peptide Synthesis: (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid can be used as a building block in the synthesis of peptides containing a modified threonine residue. The protecting groups can be selectively removed under controlled conditions to allow for coupling with other amino acids. [, ]
  • Study of Protein-Protein Interactions: This molecule can be employed as a probe to investigate protein-protein interactions involving the threonine side chain. By incorporating a fluorescent or biotinylated moiety into the molecule, researchers can monitor its binding to target proteins. []
  • Development of Therapeutic Agents: Modified threonine derivatives have been explored for their potential therapeutic applications. (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid could serve as a starting material for the synthesis of novel drug candidates with improved pharmacological properties. []

XLogP3

2.3

Dates

Modify: 2023-08-15

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